N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine
Overview
Description
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine is a complex organic compound featuring an indole core substituted with trimethoxy groups and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine typically involves multi-step organic reactions. One common approach is the condensation of 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid with beta-alanine under dehydrating conditions. The reaction is often facilitated by coupling agents such as carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinonoid compounds .
Scientific Research Applications
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyindole moiety can inhibit enzyme activity by binding to the active site, while the beta-alanine component may enhance cellular uptake and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid
- N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]leucine
- 3-chloro-1-(5,6,7-trimethoxy-1-methyl-1H-indole-2-carbonyl)-5,6-dihydropyridin-2(1H)-one
Uniqueness
N-[(5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)carbonyl]-beta-alanine is unique due to its specific combination of an indole core with trimethoxy substitutions and a beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(5,6,7-trimethoxy-1-methylindole-2-carbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-18-10(16(21)17-6-5-12(19)20)7-9-8-11(22-2)14(23-3)15(24-4)13(9)18/h7-8H,5-6H2,1-4H3,(H,17,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPILBJVIZFVENG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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